

Application Notes and Protocols for Lyophilized KKI-5 TFA Powder

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Compound of Interest

Compound Name: KKI-5 TFA

Cat. No.: B8087374

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For Researchers, Scientists, and Drug Development Professionals

Introduction

KKI-5 is a synthetic peptide that acts as a specific inhibitor of tissue kallikrein.[1] This enzyme is a key component of the kallikrein-kinin system, which is involved in physiological processes such as inflammation and blood pressure regulation. KKI-5 has been investigated for its potential to attenuate breast cancer cell invasion and metastasis.[1][2]

This document provides detailed protocols for the reconstitution, handling, and application of lyophilized KKI-5 trifluoroacetate (TFA) powder. It also addresses the potential for interference from the TFA counter-ion in biological assays and provides methods for its removal.

Product Information

Physicochemical Properties

Property	Value
Sequence	Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2[3]
Molecular Formula	C37H56F3N11O11[3]
Molecular Weight	887.9 g/mol [3]
Appearance	White lyophilized powder
Salt Form	Trifluoroacetate (TFA)

Solubility

Solvent	Solubility	Notes
Water	9.09 mg/mL (10.24 mM)[3]	Ultrasonic treatment may be required for complete dissolution.
Phosphate-Buffered Saline (PBS)	12.5 mg/mL (14.08 mM)[3]	Ultrasonic treatment may be required for complete dissolution.
DMSO	Data not available	For hydrophobic peptides, it is often recommended to first dissolve in a small amount of DMSO and then dilute with an aqueous buffer.[1]
Ethanol	Data not available	N/A

Stability and Storage

Form	Storage Temperature	Stability
Lyophilized Powder	-20°C	1 year[3]
-80°C	2 years[3]	
In Solvent	-20°C	1 month[3]
-80°C	6 months[3]	

Note: Lyophilized **KKI-5 TFA** is hygroscopic and should be stored in a desiccator. Upon reconstitution, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

Reconstitution of KKI-5 TFA Powder

This protocol describes the standard procedure for reconstituting lyophilized **KKI-5 TFA** powder for use in biological assays.

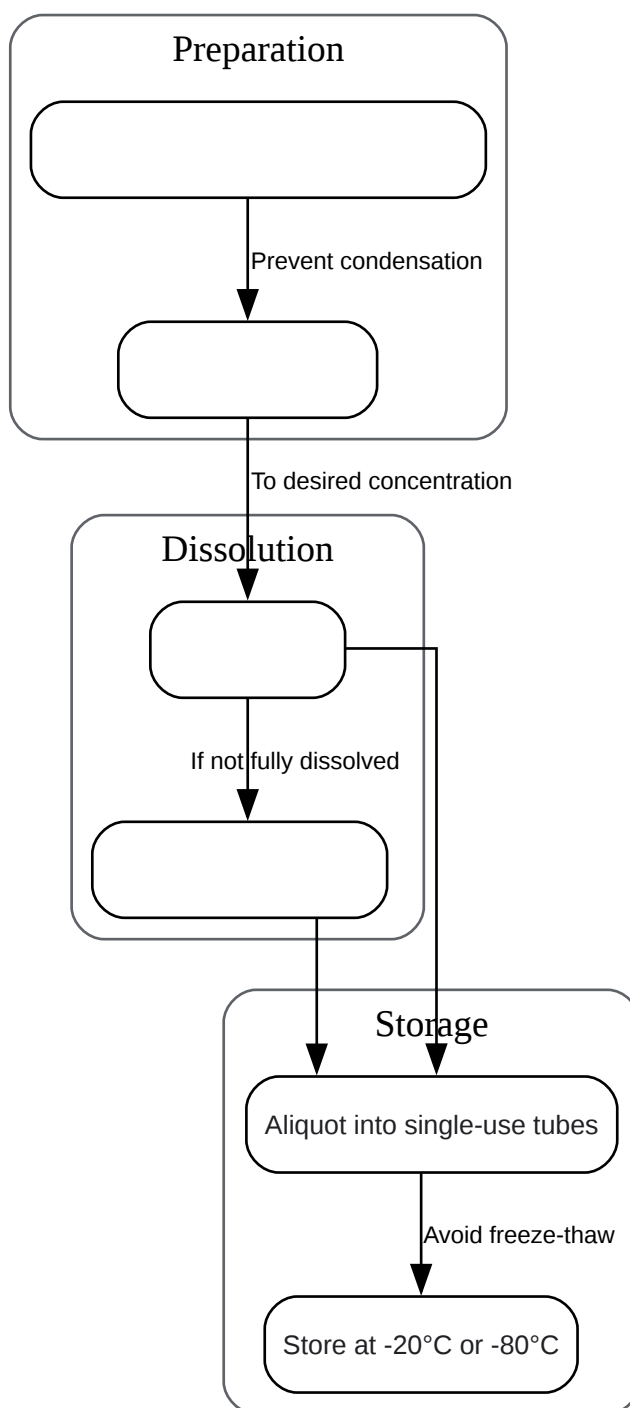
Materials

- Lyophilized **KKI-5 TFA** powder
- Sterile, high-purity water, PBS, or other desired aqueous buffer
- Sterile, low-protein-binding polypropylene microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer
- (Optional) Ultrasonic water bath

Protocol

- **Equilibration:** Before opening, allow the vial of lyophilized **KKI-5 TFA** to warm to room temperature to prevent condensation.
- **Solvent Addition:** Add the desired volume of sterile water or buffer to the vial to achieve the target concentration. For example, to prepare a 1 mM stock solution from 1 mg of **KKI-5 TFA** (MW: 887.9 g/mol), add 1.126 mL of solvent.
- **Dissolution:** Gently vortex the vial to dissolve the powder. If the powder does not dissolve completely, a brief sonication in an ultrasonic water bath may be necessary.[\[3\]](#)
- **Aliquoting and Storage:** Once fully dissolved, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes for single-use applications. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[\[3\]](#) Avoid repeated freeze-thaw cycles.

Experimental Workflow for Reconstitution



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Reconstitution workflow for **KKI-5 TFA**.

The Role of the TFA Counter-ion

Trifluoroacetic acid (TFA) is commonly used in the synthesis and purification of peptides and, as a result, is present as a counter-ion in the final lyophilized product. While generally not an issue for many applications, residual TFA can interfere with certain biological assays, potentially affecting cell viability and experimental outcomes. For sensitive applications, removal of TFA may be necessary.

Protocols for TFA Removal

Two common methods for exchanging the TFA counter-ion are TFA/HCl exchange and TFA/acetate exchange.

TFA/HCl Exchange Protocol

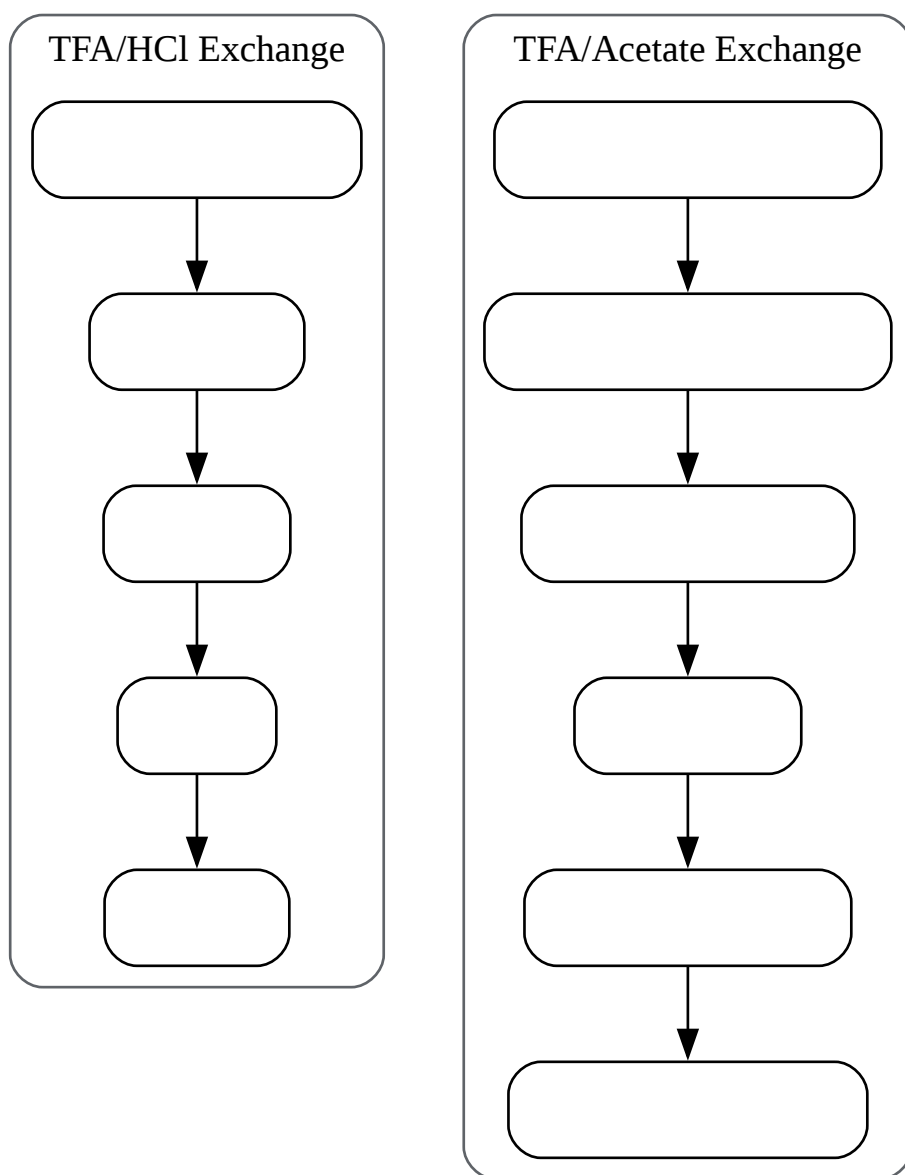
- **Dissolution:** Dissolve the **KKI-5 TFA** peptide in 100 mM HCl.
- **Incubation:** Let the solution stand at room temperature for 1 minute.
- **Freezing:** Flash-freeze the solution in liquid nitrogen.
- **Lyophilization:** Lyophilize the frozen solution overnight to obtain the peptide as an HCl salt.
- **Repetition:** For optimal TFA removal, this process may need to be repeated two to three times.

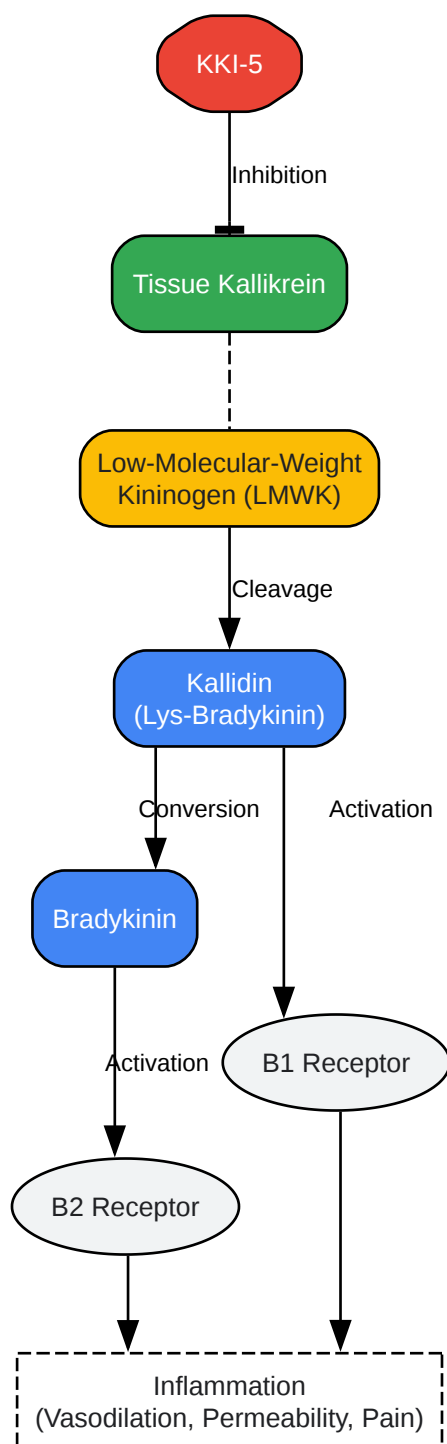
TFA/Acetate Exchange Protocol

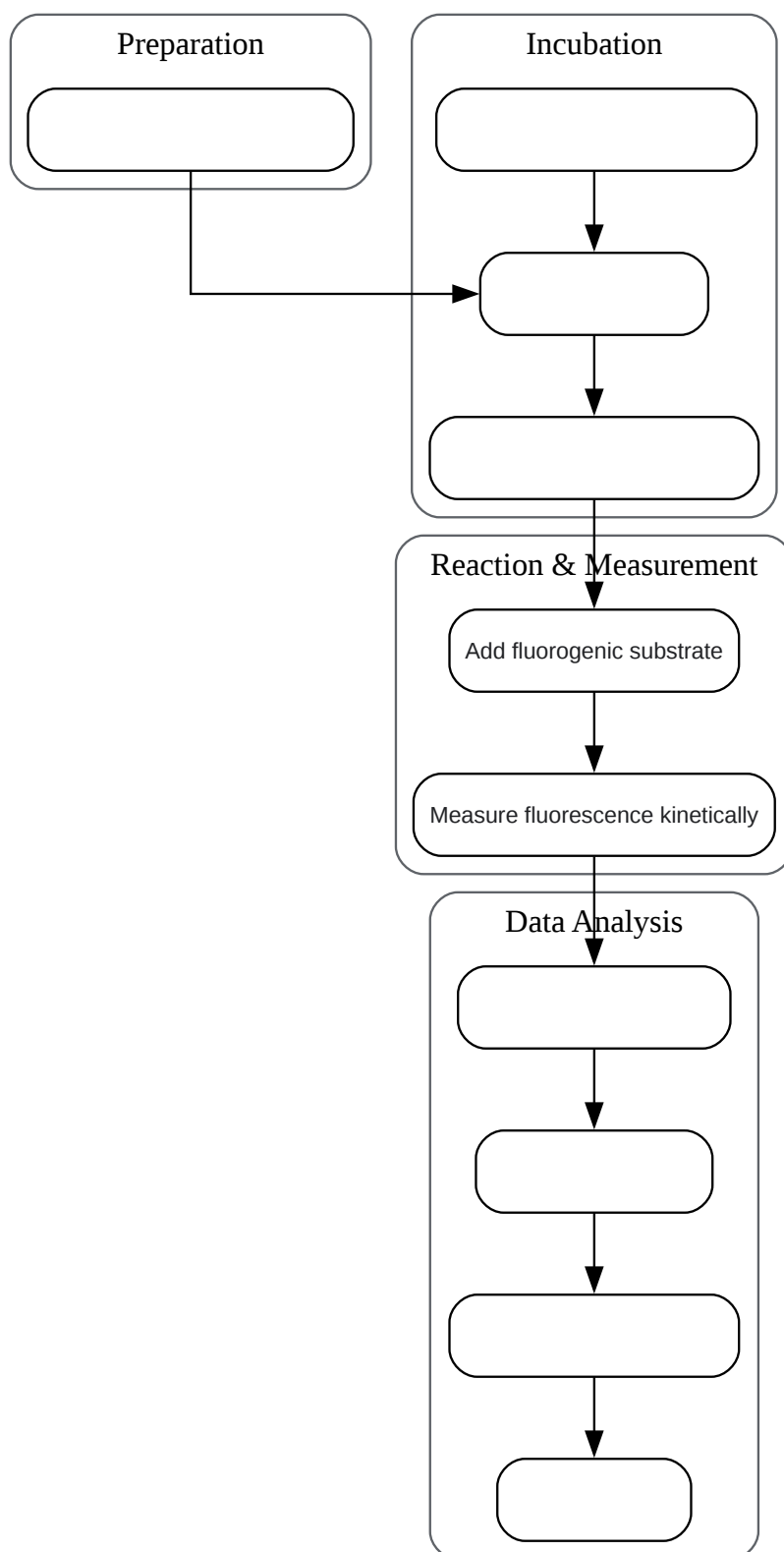
- **Resin Preparation:** Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the amount of TFA in the peptide sample.
- **Column Equilibration:** Elute the column with a 1 M solution of sodium acetate.
- **Washing:** Wash the column thoroughly with distilled water to remove excess sodium acetate.
- **Sample Loading:** Dissolve the **KKI-5 TFA** in distilled water and apply it to the prepared column.

- Elution: Elute the column with distilled water and collect the fractions containing the peptide. The peptide will now be in its acetate salt form.
- Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.

Workflow for TFA Removal







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References

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